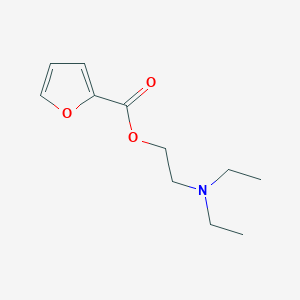
2-(Diethylamino)ethyl 2-furoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Diethylamino)ethyl 2-furoate is a synthetic compound that belongs to the class of furoic acid esters. It is a commonly used intermediate in the synthesis of various pharmaceutical compounds. The compound has gained significance in the field of scientific research due to its unique properties and potential applications.
Mechanism of Action
The mechanism of action of 2-(Diethylamino)ethyl 2-furoate is not fully understood. However, it is believed to exert its biological effects by modulating the activity of certain enzymes and receptors in the body. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
2-(Diethylamino)ethyl 2-furoate has been reported to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). The compound has also been found to inhibit the proliferation of cancer cells and induce apoptosis.
Advantages and Limitations for Lab Experiments
The advantages of using 2-(Diethylamino)ethyl 2-furoate in lab experiments include its high purity, stability, and ease of synthesis. The compound is also readily available and cost-effective. However, one of the limitations of using the compound is its potential toxicity, which requires careful handling and disposal.
Future Directions
There are several future directions for the research on 2-(Diethylamino)ethyl 2-furoate. One of the areas of interest is the development of more potent and selective analogs of the compound for the treatment of various diseases. Another direction is the investigation of the compound's mechanism of action and its interactions with other biomolecules in the body. The compound's potential application in drug delivery systems and as a diagnostic tool is also an area of interest for future research.
Synthesis Methods
The synthesis of 2-(Diethylamino)ethyl 2-furoate involves the reaction of furoic acid with diethylamine in the presence of a catalyst. The reaction proceeds through the formation of an intermediate, which is subsequently converted into the desired product. The yield and purity of the product can be improved by optimizing the reaction conditions such as temperature, pressure, and reaction time.
Scientific Research Applications
2-(Diethylamino)ethyl 2-furoate has been extensively used in scientific research as a building block for the synthesis of various biologically active compounds. It has been reported to exhibit antitumor, anti-inflammatory, and analgesic activities. The compound has also been investigated for its potential application in the treatment of Alzheimer's disease.
properties
CAS RN |
10369-89-8 |
|---|---|
Molecular Formula |
C11H17NO3 |
Molecular Weight |
211.26 g/mol |
IUPAC Name |
2-(diethylamino)ethyl furan-2-carboxylate |
InChI |
InChI=1S/C11H17NO3/c1-3-12(4-2)7-9-15-11(13)10-6-5-8-14-10/h5-6,8H,3-4,7,9H2,1-2H3 |
InChI Key |
BAJNUCATVJHXMI-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCOC(=O)C1=CC=CO1 |
Canonical SMILES |
CCN(CC)CCOC(=O)C1=CC=CO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2,4-dimethoxyphenyl)-6-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B184604.png)



![(S)-Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one](/img/structure/B184612.png)








